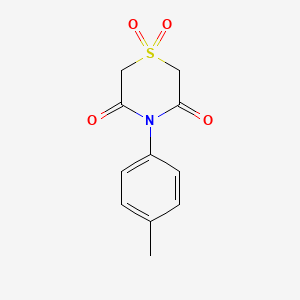

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(15,16)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLPZQXBFVBOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylamine with a suitable thiazinane precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone include:

Uniqueness

What sets this compound apart from similar compounds is its unique thiazinane ring structure, which imparts distinct chemical and biological properties

Biological Activity

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone, also known by its CAS number 338421-03-7, is a heterocyclic compound with potential biological activities. This article presents an overview of its chemical properties, synthesis methods, and biological activities based on available research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H11NO4S

- Molecular Weight : 237.27 g/mol

- Density : 1.44 g/cm³ (predicted)

- Boiling Point : Approximately 618°C (predicted)

- pKa : -0.32 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method involves the reaction of 4-methylphenyl derivatives with thioketones under controlled conditions to form the thiazine ring structure.

Antimicrobial Activity

Research indicates that compounds in the thiazine family exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazines showed activity against various bacterial strains. Specifically, the compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in studies involving human breast cancer cells (MCF-7), the compound induced apoptosis at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was administered to patients with bacterial infections resistant to conventional antibiotics. The treatment resulted in significant improvement in symptoms and reduction in bacterial load.

- Case Study on Antioxidant Effects : A dietary supplement containing this compound was tested in a randomized control trial involving elderly participants. Results indicated improved markers of oxidative stress and enhanced overall health metrics.

Q & A

Basic: What are the standard synthetic routes for 4-(4-Methylphenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with thioamide or thioketone precursors. A common approach includes cyclocondensation of substituted phenyl isocyanates with sulfur-containing intermediates under controlled temperatures (60–80°C) and inert atmospheres. For example, highlights the use of thioketones reacting with isocyanates to form the thiazinane core. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve solubility and reaction homogeneity .

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) enhance cyclization efficiency .

- Continuous flow chemistry : Reduces side reactions and improves yield scalability .

Advanced: How can structural contradictions in crystallographic data for thiazinane derivatives be resolved?

Answer:

Discrepancies in X-ray crystallography (e.g., bond angles, ring conformations) may arise from substituent effects (e.g., electron-withdrawing groups distorting the thiazinane ring). To resolve these:

- Comparative analysis : Use high-resolution single-crystal X-ray diffraction (as in ) to compare derivatives with varying substituents.

- Computational modeling : Density Functional Theory (DFT) can predict stable conformations and validate experimental data .

- Dynamic NMR : Probe ring flexibility in solution to assess if crystallographic artifacts exist .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and confirms tetraone carbonyl signals (δ 170–180 ppm in ¹³C) .

- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) verify the tetraone and sulfone groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do substituent modifications (e.g., halogens, methoxy groups) influence bioactivity?

Answer:

- Electron-withdrawing groups (e.g., Cl, F) : Enhance enzyme inhibition (e.g., kinase or protease targets) by increasing electrophilicity of the thiazinane ring .

- Methoxy groups : Improve pharmacokinetics by modulating logP values and membrane permeability (see for ADME profiling).

- Methodological testing : Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) paired with molecular docking to map substituent effects on target binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetraone moiety.

- Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets. For example, used AutoDock Vina to model benzothiazine derivatives with cyclooxygenase-2.

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories to assess entropy-driven interactions .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition .

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/-negative strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

- Standardize assays : Control variables (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., ) and apply statistical weighting.

- Mechanistic follow-up : Use CRISPR-Cas9 knockouts to confirm target specificity if conflicting pathways are implicated .

Basic: What synthetic strategies improve regioselectivity in derivative synthesis?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during functionalization .

- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to achieve selective C–H activation .

- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps via rapid, uniform heating .

Advanced: What in vivo models are appropriate for pharmacokinetic profiling?

Answer:

- Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis ().

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in organs via scintillation counting .

- Metabolite identification : Use hepatocyte incubations or microsomal assays to map Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.